

(R)-(-)-1-Benzyl-2-propanol: A Technical Guide for Chiral Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-(Benzyl)propan-2-ol*

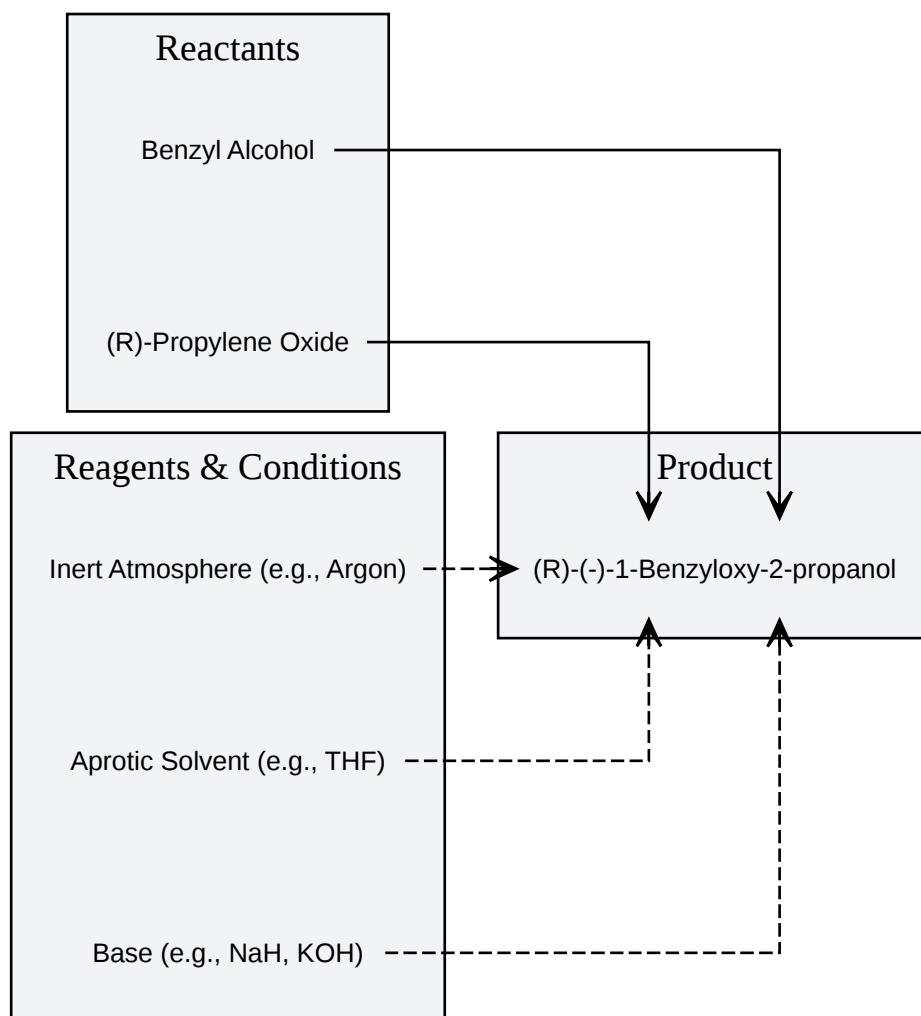
Cat. No.: *B032082*

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

(R)-(-)-1-Benzyl-2-propanol, also known as (R)-1-O-Benzylpropylene glycol, is a valuable chiral building block in asymmetric synthesis. Its stereochemically defined structure is crucial for the enantioselective preparation of complex molecules, particularly in the pharmaceutical industry for the development of single-enantiomer drugs. This technical guide provides an in-depth overview of its properties, synthesis, and applications.

Core Physicochemical and Spectroscopic Data


(R)-(-)-1-Benzyl-2-propanol is a stable compound under recommended storage conditions (2-8°C). Key quantitative data are summarized in the table below for easy reference.

Property	Value
CAS Number	89401-28-5
Molecular Formula	C ₁₀ H ₁₄ O ₂
Molecular Weight	166.22 g/mol [1]
Appearance	Colorless Liquid
Density	1.027 g/mL at 25 °C
Refractive Index (n _{20/D})	1.510
Optical Activity ([α] _{20/D})	-14°, c = 1 in chloroform
Boiling Point	Not specified
Melting Point	Not specified

Synthesis of (R)-(-)-1-Benzylxy-2-propanol: An Experimental Protocol

The enantioselective synthesis of (R)-(-)-1-Benzylxy-2-propanol is critical to its utility. A common and effective method involves the regioselective ring-opening of a chiral epoxide, such as (R)-propylene oxide, with a benzyl nucleophile. Below is a representative experimental protocol based on established chemical principles for the preparation of similar compounds.

Reaction Scheme:

[Click to download full resolution via product page](#)

Caption: General reaction scheme for the synthesis of (R)-(-)-1-Benzyloxy-2-propanol.

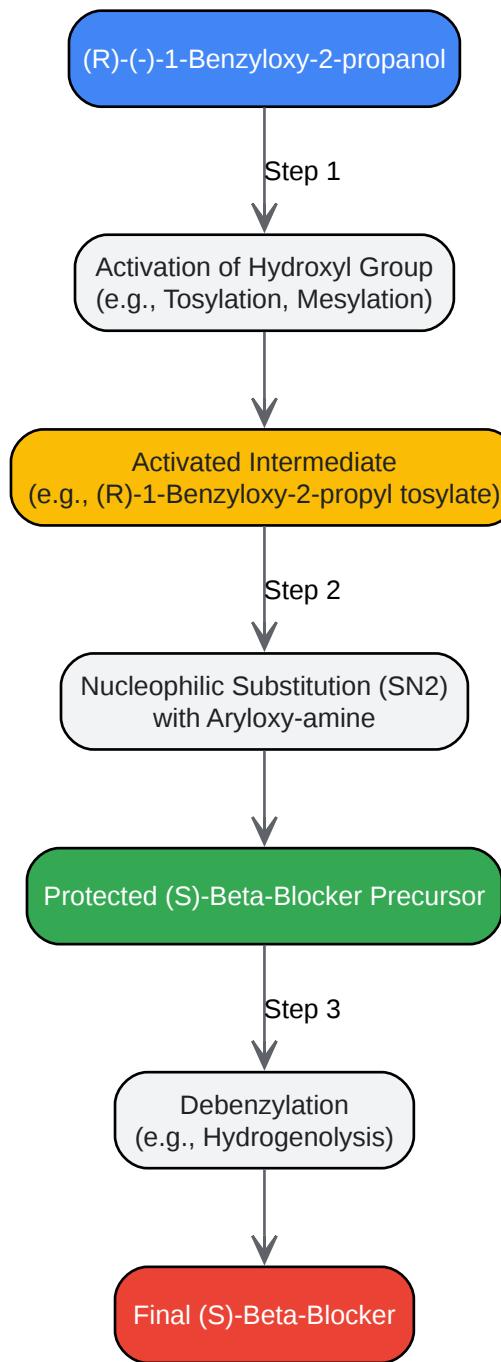
Materials:

- Benzyl alcohol
- Sodium hydride (NaH), 60% dispersion in mineral oil
- (R)-Propylene oxide
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Diethyl ether
- Anhydrous magnesium sulfate (MgSO₄)
- Argon or Nitrogen gas

Procedure:

- Preparation of the Nucleophile: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add sodium hydride (1.1 equivalents) suspended in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add benzyl alcohol (1.0 equivalent) dropwise to the suspension. After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of sodium benzoxide.
- Epoxide Ring-Opening: Cool the freshly prepared sodium benzoxide solution to 0 °C. Add (R)-propylene oxide (1.2 equivalents) dropwise to the reaction mixture. Allow the reaction to slowly warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude (R)-(-)-1-Benzyl-2-propanol can be purified by flash column chromatography on silica gel to yield the final product as a colorless oil.


Applications in Asymmetric Synthesis

(R)-(-)-1-Benzyl-2-propanol serves as a versatile chiral building block for the synthesis of a variety of enantiomerically pure compounds. Its primary application lies in introducing a defined stereocenter that can be further elaborated into a target molecule.

Role in the Synthesis of Beta-Blockers

A significant application of chiral 1,2-propanediol derivatives is in the synthesis of beta-adrenergic blocking agents (beta-blockers). The therapeutic efficacy of many beta-blockers resides in a single enantiomer, typically the (S)-enantiomer. (R)-(-)-1-Benzyl-1,2-propanol can be a key starting material to establish the correct stereochemistry.

The following diagram illustrates a conceptual workflow for how (R)-(-)-1-Benzyl-1,2-propanol can be utilized in the synthesis of an (S)-beta-blocker. This involves the activation of the hydroxyl group, followed by nucleophilic substitution with an appropriate amine, and subsequent debenzylation.

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of an (S)-beta-blocker using (R)-(-)-1-Benzyl-1,2-propanediol.

This synthetic strategy leverages the initial chirality of (R)-(-)-1-Benzyl-1,2-propanediol to ensure the stereochemical integrity of the final active pharmaceutical ingredient.

Signaling Pathways: An Indirect Role

It is important to note that (R)-(-)-1-Benzyl-2-propanol is not known to be directly involved in cellular signaling pathways. Its significance to researchers in drug development is as a chiral precursor for the synthesis of pharmacologically active molecules. These end-products, such as the beta-blockers mentioned above, are designed to interact with specific biological targets, such as G-protein coupled receptors (e.g., beta-adrenergic receptors), thereby modulating signaling cascades. The use of enantiomerically pure starting materials like (R)-(-)-1-Benzyl-2-propanol is crucial for ensuring the stereospecificity of these interactions and, consequently, the desired therapeutic effect.

Conclusion

(R)-(-)-1-Benzyl-2-propanol is a key chiral intermediate with significant applications in the asymmetric synthesis of pharmaceuticals and other fine chemicals. Its well-defined stereochemistry and versatile reactivity make it an invaluable tool for the construction of complex molecular architectures. The provided data and protocols serve as a technical resource for scientists and researchers leveraging this important chiral building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-BIS(BENZYLOXY)-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- To cite this document: BenchChem. [(R)-(-)-1-Benzyl-2-propanol: A Technical Guide for Chiral Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b032082#r-1-benzyl-2-propanol-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com